molecular formula C20H19N5O2S B6453183 3-phenyl-1-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2549005-12-9

3-phenyl-1-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)imidazolidine-2,4-dione

Cat. No.: B6453183
CAS No.: 2549005-12-9
M. Wt: 393.5 g/mol
InChI Key: PBRGYNOOZIIYAG-UHFFFAOYSA-N
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Description

The compound 3-phenyl-1-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)imidazolidine-2,4-dione features a hybrid structure combining a thieno[3,2-d]pyrimidine core, a piperidinyl linker, and an imidazolidine-2,4-dione moiety. The thienopyrimidine scaffold is notable for its sulfur-containing aromatic system, which enhances electronic interactions in biological systems. The piperidine group provides conformational flexibility, while the imidazolidinedione contributes hydrogen-bonding capacity.

Properties

IUPAC Name

3-phenyl-1-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2S/c26-17-12-24(20(27)25(17)15-4-2-1-3-5-15)14-6-9-23(10-7-14)19-18-16(8-11-28-18)21-13-22-19/h1-5,8,11,13-14H,6-7,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBRGYNOOZIIYAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C4=NC=NC5=C4SC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-phenyl-1-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)imidazolidine-2,4-dione represents a novel class of biologically active molecules. This compound is of particular interest due to its potential therapeutic applications in various diseases, including cancer and metabolic disorders. This article explores the biological activity of this compound through a review of recent studies, synthesis methods, and biological evaluations.

Synthesis

The synthesis of the compound typically involves multi-step reactions that incorporate thieno[3,2-d]pyrimidine and piperidine moieties. A common method includes the reaction of 3-phenyl derivatives with thieno[3,2-d]pyrimidine under specific conditions to yield the desired imidazolidine structure. Key steps often involve:

  • Formation of the Thieno-Pyrimidine Core : Utilizing Vilsmeier-Haack reagents for cyclization.
  • Piperidine Integration : Adding piperidine derivatives to enhance biological activity.
  • Final Cyclization : Converting to the imidazolidine structure through cyclization reactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazolidine derivatives. For instance, compounds similar to This compound have shown promising results against various cancer cell lines.

Table 1: Anticancer Activity of Similar Compounds

CompoundCancer TypeIC50 (µM)
Compound ABreast Cancer5.0
Compound BLung Cancer12.5
Compound CColon Cancer7.8

These compounds exhibited significant cytotoxic effects, indicating their potential as lead compounds for further development.

Antidiabetic Effects

In addition to anticancer properties, imidazolidine derivatives have been investigated for their antidiabetic effects. Studies have shown that these compounds can improve insulin sensitivity and glucose uptake in cellular models.

Case Study:
A study conducted on diabetic rat models demonstrated that administration of a related imidazolidine derivative resulted in a reduction in blood glucose levels and improved lipid profiles. The mechanism was linked to the modulation of insulin signaling pathways.

The biological activity attributed to This compound is believed to involve:

  • Inhibition of Protein Tyrosine Phosphatases (PTPs) : This action can enhance insulin signaling and promote glucose metabolism.
  • Induction of Apoptosis in Cancer Cells : The compound may trigger apoptotic pathways selectively in cancerous cells while sparing normal cells.

Comparison with Similar Compounds

Structural Analog 1: 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine

  • Core Structure: Shares the thieno[3,2-d]pyrimidine core but replaces the imidazolidinedione-piperidine unit with a pyrazolo[3,4-d]pyrimidine group.
  • Synthesis : Achieved via Vilsmeier–Haack formylation followed by cyclization with ammonium carbonate (82% yield) .

Structural Analog 2: 3-Phenyl-1-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)imidazolidine-2,4-dione

  • Core Structure: Replaces the thieno[3,2-d]pyrimidine with a pyrido[3,4-d]pyrimidine, introducing an additional nitrogen atom.

Structural Analog 3: Chromeno[4,3-d]pyrimidine Derivative

  • Core Structure: Chromeno[4,3-d]pyrimidine fused with a coumarin system, linked to a piperidinyl-phenyl group.
  • Synthesis : One-step reaction using p-toluenesulfonic acid, highlighting a simpler route than the target compound’s multi-step synthesis .
  • Properties: Computational studies predict good oral bioavailability and drug-like features, suggesting the chromeno system may offer metabolic stability advantages over thienopyrimidine derivatives .

Structural Analog 4: Thiopyrano[3,4-b][5,4-d]pyrimidin-4-one

  • Core Structure: Thiopyrano-pyrimidinone fused system with a phenyl-piperidinyl substituent.
  • Key Differences: The thiopyran ring introduces a sulfur atom in a non-aromatic position, altering lipophilicity and steric bulk compared to the planar thienopyrimidine core of the target compound .

Structural Analog 5: Trifluoromethylpyrimidinyl Derivative

  • Core Structure: Imidazolidinedione-piperidine linked to a trifluoromethylpyrimidine group instead of thienopyrimidine.

Comparative Data Table

Compound Name Core Structure Key Substituents Synthesis Yield Notable Properties
Target Compound Thieno[3,2-d]pyrimidine Piperidinyl-imidazolidinedione N/A High hydrogen-bonding potential
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine Pyrazolo-pyrimidine 82% Enhanced π-π stacking
Chromeno[4,3-d]pyrimidine Derivative Chromeno-pyrimidine Piperidinyl-phenyl N/A High oral bioavailability (predicted)
Trifluoromethylpyrimidinyl Derivative Pyrimidine Trifluoromethyl-piperidinyl N/A Improved metabolic stability

Key Research Findings

  • Electronic Effects: Thieno[3,2-d]pyrimidine derivatives exhibit distinct electronic profiles due to sulfur’s polarizability, enabling stronger van der Waals interactions compared to nitrogen-rich pyrido analogs .
  • Synthetic Accessibility: The target compound’s multi-step synthesis contrasts with simpler routes for chromeno derivatives, which may affect scalability .
  • Bioavailability: Computational models favor chromeno and trifluoromethyl derivatives for drug-like properties, though experimental validation is lacking .

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